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molecular formula C6H5NO2 B8495786 1-(3-Isoxazolyl)-2-propen-1-one

1-(3-Isoxazolyl)-2-propen-1-one

Cat. No. B8495786
M. Wt: 123.11 g/mol
InChI Key: BEVDEJZUPFTRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06887871B2

Procedure details

The product of step (b) was treated with 1M HCl in ether (5 ml) and stirred for 4 h at ambient temperature. The solvent was then removed under reduced pressure to leave the product as a dark gum (0.42 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:9])[CH:7]=[CH2:8])=[N:2]1.[ClH:10]>CCOCC>[Cl:10][CH2:8][CH2:7][C:6]([C:3]1[CH:4]=[CH:5][O:1][N:2]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=C(C=C1)C(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCCC(=O)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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